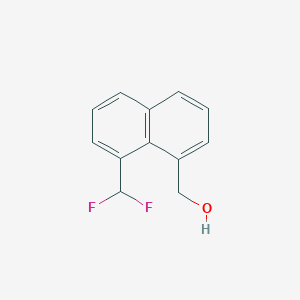

1-(Difluoromethyl)naphthalene-8-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

[8-(difluoromethyl)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H10F2O/c13-12(14)10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12,15H,7H2 |

InChI Key |

RKFCJUPIEYNOOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)C(=CC=C2)C(F)F |

Origin of Product |

United States |

Contextualization of Fluorinated Naphthalene Derivatives in Chemical Science

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon, and its derivatives are foundational structures in organic chemistry, recognized for their unique photophysical and chemical properties. nih.gov These compounds serve as extensive resources in drug discovery and are utilized as surfactants, wetting agents, and insecticides. nih.gov The introduction of fluorine atoms into naphthalene scaffolds gives rise to fluorinated naphthalene derivatives, a class of compounds that has garnered considerable interest. This is due to the profound impact of fluorination on the parent molecule's inherent properties.

Fluorine's high electronegativity and small size can significantly alter a molecule's electronic distribution, metabolic stability, basicity, lipophilicity, and bioavailability. alfa-chemistry.com Consequently, fluorinated naphthalene derivatives are considered prime candidates for developing advanced organic electronic materials and have shown promise as fluorescent probes for detecting ions and biomolecules. nih.gov Their rigid, planar structure, combined with large π-electron conjugation, often results in high quantum yields and excellent photostability, making them valuable in materials science and medicinal chemistry. nih.gov

Significance of the Difluoromethyl Group in Molecular Design and Functionality

The difluoromethyl (CF2H) group has emerged as a critical functional unit in contemporary drug design and discovery. nih.gov Its incorporation into organic molecules is a key strategy for optimizing lead compounds and creating new drug candidates. alfa-chemistry.comnih.gov The unique physicochemical properties of the difluoromethyl group offer distinct advantages over other fluorinated moieties like the trifluoromethyl group.

A defining characteristic of the difluoromethyl group is its capacity to act as a lipophilic hydrogen bond donor. alfa-chemistry.combohrium.comacs.org This ability to form hydrogen bonds is comparable to that of thiophenol, aniline, and amine groups, though not as strong as a hydroxyl group. bohrium.comacs.org This feature allows the CF2H group to serve as a metabolically stable bioisostere for common pharmacophores such as alcohol, thiol, or amine groups, enhancing target affinity and specificity. nih.gov Furthermore, replacing a methyl group with a difluoromethyl group typically leads to a more moderate increase in lipophilicity compared to a trifluoromethyl group, while also introducing new hydrogen bonding capabilities. alfa-chemistry.com These attributes allow for the fine-tuning of a molecule's properties to improve its pharmacokinetic profile and biological activity. alfa-chemistry.commdpi.com

Structural Framework and Research Interest in 1 Difluoromethyl Naphthalene 8 Methanol

Foundational Synthetic Routes and Reaction Conditions

The construction of the this compound framework relies on the strategic introduction of the difluoromethyl group onto a pre-existing naphthalene system. This can be achieved through various classical and modern organic chemistry reactions.

Introduction of the Difluoromethyl Group to Naphthalene Derivatives

The incorporation of a difluoromethyl group into aromatic systems like naphthalene is a key step in synthesizing compounds such as this compound. rsc.org This functional group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity and metabolic stability, which is of great interest in medicinal chemistry. rsc.orgcas.cn General strategies often involve either the direct difluoromethylation of a naphthalene precursor or the construction of the naphthalene ring with the difluoromethyl group already in place. rsc.orgrsc.org

Difluoromethylation of Naphthalene-8-methanol Precursors (e.g., using ClCF₂H)

A direct approach to synthesizing this compound involves the difluoromethylation of a suitable naphthalene-8-methanol precursor. One common, albeit older, method utilizes chlorodifluoromethane (B1668795) (ClCF₂H) as the difluoromethyl source. rsc.org This reagent can generate the difluorocarbene (:CF₂) intermediate, which can then react with the naphthalene ring. However, the use of ClCF₂H has environmental drawbacks as it is an ozone-depleting substance. rsc.org The reaction typically requires a base to deprotonate the ClCF₂H and initiate the formation of the carbene. The regioselectivity of the carbene insertion into the naphthalene ring system is a critical factor, and achieving specific substitution at the C1 position can be challenging.

Nucleophilic Substitution and Friedel-Crafts Alkylation in Difluoromethylation

Nucleophilic Substitution: An alternative strategy involves the use of a nucleophilic difluoromethylating agent. This approach would typically start with a naphthalene precursor that has an electrophilic center at the desired position. For instance, a halonaphthalene derivative could potentially undergo nucleophilic substitution with a difluoromethyl anion equivalent. acs.org

Friedel-Crafts Alkylation: The Friedel-Crafts reaction is a fundamental method for attaching alkyl groups to aromatic rings. organic-chemistry.org In the context of difluoromethylation, a Friedel-Crafts-type alkylation of naphthalene could be envisioned. This would involve reacting naphthalene with a difluoromethyl-containing electrophile in the presence of a Lewis acid catalyst. nih.govnih.gov The regioselectivity of Friedel-Crafts reactions on naphthalene is highly dependent on reaction conditions, including the solvent, temperature, and the nature of the catalyst. stackexchange.comresearchgate.net Substitution at the 1-position (α-position) is often kinetically favored, while the 2-position (β-position) can be the thermodynamically preferred product, especially with bulky alkylating agents. stackexchange.com

| Reaction Type | Description | Key Considerations |

| Nucleophilic Substitution | A reaction in which a nucleophile displaces a leaving group on the naphthalene ring. | Availability of suitable electrophilic naphthalene precursors and stable difluoromethyl nucleophiles. |

| Friedel-Crafts Alkylation | An electrophilic aromatic substitution where a difluoromethyl group is attached to the naphthalene ring using a Lewis acid catalyst. | Control of regioselectivity (α vs. β substitution), potential for polyalkylation, and catalyst choice. organic-chemistry.orgstackexchange.com |

Advanced Difluoromethylation Techniques and Reagents

To overcome the limitations of traditional methods, more advanced and efficient techniques for introducing the difluoromethyl group have been developed. These often involve specialized reagents that offer better control and milder reaction conditions.

Utilization of Bromodifluoromethyl Phenyl Sulfone in Synthesis

A more contemporary and versatile approach involves the use of sulfone-based reagents, such as bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) or difluoromethyl phenyl sulfone (PhSO₂CF₂H). cas.cn These reagents can act as sources for the difluoromethyl radical (•CF₂H) or related difluoromethyl species under various conditions. For instance, PhSO₂CF₂H can generate the phenylsulfonyldifluoromethyl radical (PhSO₂CF₂•) which can then participate in radical addition reactions. cas.cn

The synthesis of the target molecule could proceed via a multi-step sequence starting with a suitable naphthalene derivative. This might involve the introduction of a phenylsulfonyl difluoromethyl group, followed by further functional group manipulations to install the methanol at the 8-position.

Reductive Desulfonylation Pathways to Difluoromethyl Alcohols

A key transformation in syntheses utilizing phenyl sulfone reagents is the removal of the phenylsulfonyl group (PhSO₂). wikipedia.orgresearchgate.net This is typically achieved through a reductive desulfonylation process. wikipedia.orgresearchgate.net After the (phenylsulfonyl)difluoromethyl group has been incorporated into the naphthalene ring system, a reducing agent can be used to cleave the carbon-sulfur bond, leaving the desired difluoromethyl group. wikipedia.orgnih.govnih.govresearchgate.net This step is crucial for obtaining the final difluoromethylated product.

| Reagent/Pathway | Description | Advantages |

| Bromodifluoromethyl Phenyl Sulfone | A reagent used to introduce the (phenylsulfonyl)difluoromethyl group, which can later be converted to the difluoromethyl group. cas.cn | Versatile source of difluoromethyl species, often allowing for milder reaction conditions. |

| Reductive Desulfonylation | A chemical reaction to remove the phenylsulfonyl group, leaving the difluoromethyl group intact. wikipedia.orgresearchgate.net | Provides a reliable method to unmask the difluoromethyl group after its introduction via a sulfone-based reagent. |

Synthetic Pathways to this compound Explored

The synthesis of this compound, a specialized organofluorine compound, presents unique challenges in achieving regioselectivity and scalability. This article delves into the synthetic methodologies and strategic approaches for its preparation, with a particular focus on mechanochemical techniques for difluoromethyl ether formation and the critical aspects of controlling substituent placement on the naphthalene core.

Mechanochemical Approaches for Difluoromethyl Ether Formation on Naphthalene Scaffolds

The introduction of a difluoromethyl group onto a naphthalene scaffold, particularly as a difluoromethyl ether, can be approached using modern synthetic techniques such as mechanochemistry. While direct mechanochemical synthesis of this compound has not been extensively documented in peer-reviewed literature, analogous reactions provide a strong basis for a proposed synthetic route.

A promising strategy involves the use of (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) as a difluorocarbene precursor. chinesechemsoc.orgchinesechemsoc.orgresearchgate.netcas.cnsci-hub.se Mechanochemical methods, which utilize mechanical force to initiate chemical reactions, often in the absence of bulk solvents, have been successfully employed for the difluoromethylation of various alcohols. chinesechemsoc.orgchinesechemsoc.org These reactions are typically carried out in a ball mill, where the reactants are subjected to high-energy grinding.

For the synthesis of this compound, a plausible precursor is naphthalene-1,8-dimethanol. The proposed mechanochemical difluoromethylation would involve milling naphthalene-1,8-dimethanol with TMSCF₂Br and an activator, such as potassium bifluoride (KHF₂). chinesechemsoc.orgchinesechemsoc.org The solid-state nature of this process can enhance reaction rates and, in some cases, alter selectivity compared to traditional solution-phase reactions.

Table 1: Proposed Mechanochemical Difluoromethylation of Naphthalene-1,8-dimethanol

| Reactant 1 | Reactant 2 | Activator | Method | Proposed Product |

| Naphthalene-1,8-dimethanol | TMSCF₂Br | KHF₂ | Ball Milling | This compound |

This solvent-free approach offers potential advantages in terms of reduced waste and simplified purification, contributing to a more environmentally benign synthesis. chinesechemsoc.orgchinesechemsoc.org

Regioselectivity and Stereocontrol in Synthesis

A critical challenge in the synthesis of this compound is achieving regioselectivity. The starting material, naphthalene-1,8-dimethanol, possesses two primary alcohol functional groups at the peri-positions. The selective difluoromethylation of only one of these hydroxyl groups is paramount to obtaining the desired product.

In a mechanochemical approach, the high concentration and intimate mixing of reactants could potentially lead to a mixture of the mono-difluoromethylated product, the di-difluoromethylated byproduct, and unreacted starting material. The inherent steric hindrance around the peri-positions of the naphthalene ring may play a role in favoring mono-substitution to some extent. However, controlling the stoichiometry of the difluoromethylating agent and optimizing the reaction time and milling frequency would be crucial to maximize the yield of the target compound.

The synthesis of the precursor, naphthalene-1,8-dimethanol, typically involves the reduction of 1,8-naphthalic anhydride (B1165640). researchgate.net This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄). researchgate.net

Scalability Considerations for Research and Industrial Production

The scalability of the synthesis of this compound is a key consideration for its potential application in research and industry. The availability and cost of the starting materials, the efficiency of each synthetic step, and the ease of purification are all important factors.

The precursor, 1,8-naphthalic anhydride, is a commercially available and relatively inexpensive starting material, often produced by the oxidation of acenaphthene. wikipedia.org The reduction of 1,8-naphthalic anhydride to naphthalene-1,8-dimethanol is a known transformation that can be performed on a larger scale. researchgate.net

The mechanochemical difluoromethylation step, while offering green chemistry advantages, needs to be evaluated for its scalability. Ball milling is a technique that can be scaled up for industrial production, with continuous milling processes being developed. The efficiency of the reaction at a larger scale, including heat management and product isolation, would need to be thoroughly investigated.

For industrial production, a continuous flow process could also be considered. Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for higher throughput compared to batch processes. The utilization of fluoroform (CHF₃) in a continuous flow system has been demonstrated for difluoromethylation reactions and could present a more atom-economical and scalable alternative to TMSCF₂Br. rsc.org

Table 2: Comparison of Potential Synthetic Routes and Scalability Factors

| Synthetic Route | Key Steps | Potential Advantages | Scalability Challenges |

| Mechanochemical | 1. Reduction of 1,8-naphthalic anhydride. 2. Mechanochemical mono-difluoromethylation of naphthalene-1,8-dimethanol. | Solvent-free, potentially higher reaction rates, simplified workup. | Achieving high regioselectivity on a large scale, engineering of milling process for industrial output. |

| Traditional Solution-Phase with Protection | 1. Reduction of 1,8-naphthalic anhydride. 2. Mono-protection of diol. 3. Difluoromethylation. 4. Deprotection. | Potentially higher regioselectivity. | Multiple steps reduce overall yield and increase waste, purification challenges. |

| Continuous Flow | 1. Reduction of 1,8-naphthalic anhydride. 2. Continuous flow mono-difluoromethylation. | Precise control, enhanced safety, high throughput. | Initial setup costs, potential for clogging with solid byproducts. |

Ultimately, the choice of synthetic route for the large-scale production of this compound would depend on a careful evaluation of these factors, balancing cost, efficiency, safety, and environmental impact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, it reveals detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.

Proton (¹H) NMR for Structural Confirmation

Proton NMR provides a map of the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthalene core, the proton of the difluoromethyl group, the protons of the methanol group (both the CH₂ and the OH), and their respective couplings.

Key expected features include:

Aromatic Region: The six protons on the substituted naphthalene ring would appear in the typical downfield region for aromatic compounds (approximately 7.0-8.5 ppm). The substitution pattern at the 1 and 8 positions would lead to a complex splitting pattern due to spin-spin coupling between adjacent protons.

Difluoromethyl Proton (-CHF₂): A characteristic triplet would be expected for the single proton on the difluoromethyl group due to coupling with the two adjacent fluorine atoms. This signal would likely appear significantly downfield.

Methanol Group (-CH₂OH): The methylene (B1212753) (CH₂) protons would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, while the hydroxyl (OH) proton itself would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Naphthalene) | 7.0 - 8.5 | Multiplet (m) |

| Methanol (-CH₂) | ~4.5 - 5.0 | Singlet (s) or Doublet (d) |

| Methanol (-OH) | Variable | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Key expected features include:

Aromatic Carbons: Ten distinct signals are expected for the ten carbon atoms of the naphthalene core, appearing in the range of ~120-140 ppm.

Difluoromethyl Carbon (-CHF₂): This carbon signal would be identifiable as a triplet due to coupling with the two attached fluorine atoms (¹JCF).

Methanol Carbon (-CH₂OH): A single signal corresponding to the methylene carbon would be expected in the more upfield region, typically around 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Environments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Naphthalene) | 120 - 140 | Singlet (s) |

| Methanol (-CH₂OH) | 60 - 70 | Singlet (s) |

Fluorine-19 (¹⁹F) NMR for Difluoromethyl Group Verification

Given the presence of fluorine, ¹⁹F NMR is a crucial technique for confirming the difluoromethyl group. This method is highly sensitive and provides direct evidence of the fluorine atoms' chemical environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms. This signal would be split into a doublet due to coupling with the single proton of the difluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₀F₂O), the exact molecular weight is 208.0700 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high precision. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this weight. Analysis of the fragmentation pattern could reveal the loss of key groups, such as the hydroxyl group (-OH), the entire methanol group (-CH₂OH), or fluorine atoms, further corroborating the proposed structure.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Key expected vibrational modes include:

O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol moiety.

C-H Stretch (Aromatic): Multiple sharp peaks typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals for the methylene group appearing just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

C-F Stretch: Strong, characteristic absorptions in the 1000-1100 cm⁻¹ region, indicative of the difluoromethyl group.

C-O Stretch: An absorption band in the 1000-1200 cm⁻¹ range for the primary alcohol.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Naphthalene Ring | C=C Stretch | 1400 - 1600 |

| Alcohol C-O | C-O Stretch | 1000 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The naphthalene core of the molecule is a strong chromophore. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands similar to other naphthalene derivatives. These absorptions are due to π-π* transitions within the fused aromatic rings. Typically, naphthalenes exhibit multiple absorption maxima, with strong bands appearing below 250 nm and a series of finer, structured bands at longer wavelengths (around 250-330 nm). The specific substitution pattern with the difluoromethyl and methanol groups may cause slight shifts (bat-chromic or hypsochromic) in the absorption maxima compared to unsubstituted naphthalene.

Chemical Reactivity and Derivatization Pathways

Oxidation Reactions of the Methanol (B129727) Moiety

The primary alcohol functional group in 1-(Difluoromethyl)naphthalene-8-methanol is susceptible to oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Formation of Ketone Analogues

The controlled oxidation of the primary alcohol of this compound can afford 1-(difluoromethyl)naphthalene-8-carbaldehyde. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents employed for this purpose include pyridinium (B92312) chlorochromate (PCC) or conditions utilized in the Swern or Dess-Martin periodinane oxidations.

The reaction proceeds by the removal of two hydrogen atoms from the methanol group, forming a carbon-oxygen double bond. The difluoromethyl group at the adjacent peri-position can sterically hinder the approach of the oxidant, potentially requiring carefully optimized reaction conditions for high yields.

Table 1: Plausible Reagents for the Oxidation of this compound to 1-(Difluoromethyl)naphthalene-8-carbaldehyde

| Reagent/Method | Typical Solvent(s) | General Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (CH₂Cl₂) | Low temperature (-78 °C to room temp.) |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room temperature |

Conversion to Carboxylic Acid Derivatives

Stronger oxidizing agents can convert the methanol group directly to a carboxylic acid, yielding 1-(difluoromethyl)naphthalene-8-carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), or ruthenium tetroxide (RuO₄) are effective for this transformation. nih.gov The reaction involves the initial formation of the aldehyde, which is then further oxidized. nih.gov

The synthesis of related naphthalenecarboxylic acids has been documented, often involving the oxidation of alkylnaphthalenes at elevated temperatures. mdpi.com For instance, 2-methyl-6-acetonaphthalene can be oxidized to 2-methyl-6-carboxynaphthalene. mdpi.com While the specific conditions for this compound are not detailed in the literature, the general principles of alcohol oxidation are applicable.

Reduction Reactions Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is generally stable and its reduction can be challenging. However, under specific conditions, it can be transformed into a methyl group.

Transformation to Methyl-Substituted Naphthalene (B1677914) Derivatives

The reduction of a difluoromethyl group to a methyl group (CHF₂ → CH₃) is a difficult transformation that requires potent reducing agents or catalytic methods capable of cleaving C-F bonds. While the direct reduction of this compound is not explicitly described, related reductions of fluoroalkyl groups on aromatic rings suggest possible pathways. The selective reduction of a trifluoromethyl group to a difluoromethyl group has been achieved, hinting at the complexities of such transformations. rsc.org

Catalytic hydrogenation with specific catalysts, or the use of metal hydrides under forcing conditions, might achieve the desired reduction. The choice of catalyst and reaction conditions would be critical to selectively reduce the difluoromethyl group without affecting the naphthalene ring or the methanol moiety.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the methanol moiety can be converted into a good leaving group, facilitating its displacement by various nucleophiles.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for understanding molecular systems at the electronic level.

Density Functional Theory (DFT) has become one of the most popular methods for calculating the ground-state electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the much simpler electron density to determine the energy and other properties of a system. For a molecule such as 1-(Difluoromethyl)naphthalene-8-methanol, a typical DFT calculation would employ a hybrid functional, like B3LYP, combined with a basis set such as 6-31G* or 6-311++G. nih.govresearchgate.net These calculations can accurately predict ground-state properties including the total energy, electron density distribution, and the dipole moment, which arises from asymmetrical charge distribution within the molecule. mdpi.com

To investigate the behavior of a molecule upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate excited-state properties. researchgate.netnih.gov By computing the response of the ground-state density to a time-varying electric field, TD-DFT can predict electronic excitation energies, which correspond to the absorption bands in a UV-visible spectrum. researchgate.net The theory also yields oscillator strengths, which relate to the intensity of these absorption bands. For this compound, TD-DFT calculations would help in understanding its photophysical properties, predicting the wavelengths of maximum absorption (λmax) and identifying the nature of the electronic transitions involved (e.g., π → π* transitions within the naphthalene (B1677914) ring). nih.gov

Molecular Geometry Optimization and Conformational Analysis

Before analyzing its electronic properties, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, a computational process that systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy.

The presence of the difluoromethyl (-CHF₂) and methanol (B129727) (-CH₂OH) groups introduces conformational flexibility. The key dihedral angles—defined by the rotation around the C(naphthalene)-C(difluoromethyl) and C(naphthalene)-C(methanol) bonds—must be systematically explored to identify all possible stable conformers. Each conformer represents a local minimum on the potential energy surface. The optimized geometry corresponding to the lowest energy, or global minimum, represents the most probable structure of the molecule in its ground state. The steric hindrance and potential intramolecular hydrogen bonding between the peri-positioned -CHF₂ and -CH₂OH groups are expected to significantly influence the preferred conformation.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes. First, it confirms that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary frequencies. Second, it provides a theoretical prediction of the molecule's vibrational spectrum (Infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-F stretching, O-H stretching, or the bending and twisting of the naphthalene skeleton.

In studies of similar molecules like 1,8-dimethylnaphthalene, calculated vibrational frequencies are often scaled by a factor to correct for systematic errors in the computational method and to achieve better agreement with experimental data. researchgate.net A similar approach would be applied to this compound.

Below is a representative table illustrating the kind of data a vibrational frequency analysis would yield.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3650 | O-H bond stretching |

| ν(C-H)aromatic | ~3100-3000 | Aromatic C-H bond stretching |

| ν(C-H)aliphatic | ~2950 | Aliphatic C-H bond stretching (in CH₂ and CHF₂) |

| ν(C=C) | ~1600-1400 | Naphthalene ring C=C bond stretching |

| ν(C-F) | ~1100-1000 | C-F bond stretching |

| δ(O-H) | ~1350 | O-H bond bending |

Note: The frequencies listed are illustrative and represent typical ranges for the described vibrational modes.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be primarily localized on the electron-rich π-system of the naphthalene ring. The LUMO, conversely, may also be distributed over the naphthalene system, but could be influenced by the electron-withdrawing difluoromethyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and easier electronic excitation. Computational studies on other naphthalene derivatives have successfully used FMO analysis to explain charge transfer within the molecule. researchgate.netmdpi.com

A summary of hypothetical FMO analysis results is presented in the table below.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | 5.3 | Energy difference between HOMO and LUMO |

Note: The energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the total electron density mapped onto the electrostatic potential surface. In the MEP map of this compound, distinct regions of positive and negative potential would be anticipated.

The oxygen atom of the hydroxyl group is expected to be a region of high electron density, depicted as a red or yellow area, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the difluoromethyl group would exhibit a positive electrostatic potential, shown as blue or green areas, marking them as potential sites for nucleophilic interaction. The naphthalene ring itself would display a complex potential surface with delocalized π-electrons influencing its reactivity. Computational studies on similar 1,8-disubstituted naphthalenes have shown that the electrostatic potential can be significantly influenced by the nature of the substituents. researchgate.net

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distributions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, offering insights into hybridization, charge distribution, and intramolecular interactions.

For this compound, NBO analysis would be instrumental in quantifying the electron-withdrawing effect of the difluoromethyl group. This analysis would likely reveal significant delocalization of electron density from the naphthalene ring to the antibonding orbitals of the C-F bonds, a phenomenon known as hyperconjugation. A theoretical study on peri-substituted naphthalenes highlighted the importance of such interactions in determining molecular stability. nih.gov

The atomic charge distribution, calculated through NBO analysis, would quantify the partial positive and negative charges on each atom. It is expected that the fluorine atoms would carry a significant negative charge, while the attached carbon and hydrogen atoms would be more electropositive. The oxygen atom of the methanol group would also exhibit a substantial negative charge.

Table 1: Hypothetical Natural Atomic Charges for this compound

| Atom | Hypothetical Charge (e) |

| C(1) | +0.25 |

| C(α) (CHF2) | +0.40 |

| H (CHF2) | +0.15 |

| F | -0.35 |

| C(8) | -0.10 |

| C(β) (CH2OH) | +0.10 |

| O (CH2OH) | -0.70 |

| H (OH) | +0.45 |

Note: These are illustrative values based on general principles and data from related molecules.

Theoretical Spectroscopic Parameter Prediction (NMR, UV-Vis)

Computational methods can predict spectroscopic parameters, such as NMR chemical shifts and UV-Vis absorption maxima, which can aid in the identification and characterization of new compounds.

Theoretical calculations of the ¹H and ¹³C NMR spectra of this compound would be expected to show distinct signals for the aromatic, difluoromethyl, and methanol protons and carbons. The chemical shift of the proton on the difluoromethyl group would likely appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons would exhibit a complex splitting pattern due to their various couplings. Studies on other fluorinated naphthalene derivatives have demonstrated the utility of theoretical NMR predictions. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.5 - 8.2 | 120 - 135 |

| CHF₂ | 6.5 (t) | 115 (t) |

| CH₂OH | 5.0 (s) | 65 |

| OH | 4.5 (s) | - |

Note: These are estimated values based on data for analogous structures. 't' denotes a triplet, 's' a singlet.

The simulated UV-Vis spectrum of this compound is predicted to show characteristic absorptions for the naphthalene chromophore. The introduction of the difluoromethyl and methanol groups would likely cause a slight shift in the absorption maxima compared to unsubstituted naphthalene. The primary absorption bands are due to π-π* transitions within the aromatic system. researchgate.netresearchgate.net

Impact of the Difluoromethyl Group on Electronic Structure and Reactivity

The difluoromethyl group (CHF₂) exerts a significant influence on the electronic structure and reactivity of the naphthalene core due to the high electronegativity of the fluorine atoms.

Analysis of Hydrogen Bonding Capabilities of the Difluoromethyl Group

A noteworthy feature of the difluoromethyl group is its ability to act as a hydrogen bond donor. The C-H bond in the CHF₂ group is polarized by the adjacent electron-withdrawing fluorine atoms, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. In this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the difluoromethyl group and the oxygen of the peri-positioned methanol group. This type of interaction has been observed in other organic molecules and can significantly impact their conformation and reactivity. Studies have shown that the strength of such C-F···H-N hydrogen bonds can be influenced by substituents on the aromatic ring. nih.gov

Comparative Studies with Non-Fluorinated and Trifluoromethylated Analogues

Comparing this compound with its non-fluorinated (1-methylnaphthalene-8-methanol) and trifluoromethylated (1-(trifluoromethyl)naphthalene-8-methanol) analogues provides valuable insights into the electronic effects of the substituent.

The methyl group (CH₃) is a weak electron-donating group, while both the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups are electron-withdrawing. The electron-withdrawing strength increases with the number of fluorine atoms, making the CF₃ group a stronger electron-withdrawing group than the CHF₂ group. This difference in electronic properties would be reflected in the reactivity of the naphthalene ring, with the fluorinated analogues being less susceptible to electrophilic attack than the non-fluorinated version. The differing electronic properties of fluorine and trifluoromethyl groups have been noted in other molecular systems. nsf.gov

Table 3: Comparison of Substituent Properties

| Substituent | Electronic Effect | Hydrogen Bond Donor Capability |

| -CH₃ | Weakly electron-donating | No |

| -CHF₂ | Electron-withdrawing | Yes |

| -CF₃ | Strongly electron-withdrawing | No |

This comparative analysis underscores the unique role of the difluoromethyl group, which combines electron-withdrawing character with the capacity for hydrogen bonding, setting it apart from its non-fluorinated and perfluorinated counterparts.

Advanced Research Applications and Future Directions in Chemical Synthesis and Design

Role of the Difluoromethyl Moiety in Rational Molecular Design

The difluoromethyl (CF2H) group is a critical component in modern medicinal chemistry and drug design. Its distinct electronic properties and ability to act as a lipophilic hydrogen bond donor make it a valuable functional group for optimizing the characteristics of bioactive molecules.

Bioisosteric Replacements of Hydroxyl and Other Functional Groups

The difluoromethyl group is increasingly recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govscilit.comresearchgate.netresearchgate.net Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound's properties while retaining its biological activity. princeton.edu The CF2H group can mimic the hydrogen-bonding capabilities of these functionalities. researchgate.netresearchgate.net Specifically, it can act as a hydrogen bond donor, a property that is crucial for interactions with biological targets. nih.govscilit.comacs.org However, its hydrogen bond donating capacity is more comparable to that of thiophenols, anilines, and amines rather than hydroxyl groups. nih.govscilit.comacs.org This nuanced difference allows for fine-tuning of molecular interactions. In the context of 1-(difluoromethyl)naphthalene-8-methanol, the CF2H group offers a lipophilic alternative to a hydroxyl group, which can influence the molecule's binding affinity and pharmacokinetic profile. informahealthcare.com

Modulation of Lipophilicity and Metabolic Stability through Difluoromethylation

The introduction of a difluoromethyl group is a well-established method for modulating a molecule's lipophilicity and metabolic stability. researchgate.netresearchgate.netacs.orgscilit.com Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is often enhanced by the presence of fluorine atoms. researchgate.net The CF2H group, while increasing lipophilicity, does so to a lesser extent than a trifluoromethyl (CF3) group, providing a more subtle way to adjust this property. informahealthcare.commdpi.com Studies have shown that the experimental ΔlogP values (a measure of lipophilicity change) for replacing a methyl group with a difluoromethyl group range from -0.1 to +0.4. nih.govscilit.comacs.org

Furthermore, the carbon-fluorine bond is exceptionally strong, making the difluoromethyl group metabolically stable. mdpi.com This increased stability can prevent the metabolic oxidation that often occurs with more labile functional groups like hydroxyl groups, leading to a longer half-life and improved bioavailability of a drug candidate. princeton.edumdpi.com The difluoromethyl group in this compound can therefore be strategically employed to enhance the metabolic resilience of molecules derived from it.

Development of Novel Fluorinated Building Blocks and Chemical Probes

Fluorinated compounds are of immense interest in materials science and medicinal chemistry due to the unique properties conferred by fluorine. nih.govbeilstein-journals.org this compound serves as a valuable fluorinated building block for the synthesis of more complex and functionalized molecules. Its bifunctional nature, with both a difluoromethyl group and a primary alcohol, allows for a variety of subsequent chemical transformations.

The naphthalene (B1677914) scaffold itself is a key component in many biologically active compounds. chemistryviews.org When combined with the unique properties of the difluoromethyl group, this building block can be used to create novel chemical probes. For instance, the 1,8-naphthalimide (B145957) structure is a well-known fluorophore used in the design of fluorescent probes for sensing and imaging. frontiersin.org The ability to introduce a difluoromethyl group onto a naphthalene-based probe could modulate its photophysical properties and cellular uptake, leading to the development of more sensitive and specific probes for biological imaging, such as visualizing mitochondrial pH fluctuations. rsc.org

Strategic Design of Related Naphthalene-Based Structures

The naphthalene core is a versatile scaffold for the design of a wide range of compounds with diverse applications, including anticancer agents and materials with specific optical and electronic properties. researchgate.netnih.govwisdomlib.orgnih.gov The strategic design of naphthalene-based structures often involves the introduction of various functional groups to tune their biological activity and physical properties. acs.orgresearchgate.netbiointerfaceresearch.comnih.gov

The synthesis of substituted naphthalenes can be achieved through various methods, including the functionalization of pre-existing naphthalene derivatives. chemistryviews.org this compound, with its reactive methanol (B129727) group, provides a convenient handle for further derivatization. This allows for the systematic exploration of the chemical space around the naphthalene core, leading to the discovery of new compounds with optimized properties. For example, by modifying the methanol group, a library of derivatives could be synthesized and screened for potential therapeutic applications.

Exploration of this compound as an Intermediate in Complex Synthesis

The utility of this compound extends to its role as a key intermediate in the synthesis of more elaborate molecular architectures. The alcohol functionality can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, which can then participate in a variety of coupling reactions to build more complex structures.

The presence of the difluoromethyl group early in a synthetic sequence is advantageous as it avoids the often harsh conditions required for late-stage difluoromethylation. princeton.edu This allows for the construction of complex molecules containing this valuable moiety with greater efficiency and control. The ability to build upon the this compound framework opens up avenues for the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Opportunities in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. dovepress.comtandfonline.comtandfonline.com The synthesis and application of fluorinated compounds have traditionally involved the use of hazardous reagents and generated significant waste. numberanalytics.com

There is a growing effort to develop more sustainable fluorination methods, including the use of less toxic reagents, milder reaction conditions, and catalytic approaches. numberanalytics.comnumberanalytics.combioengineer.orgsciencedaily.com Research into the synthesis of this compound and its derivatives provides an opportunity to implement these green chemistry principles. nottingham.ac.uk This could involve developing more atom-economical synthetic routes or utilizing greener solvents. wpmucdn.com Furthermore, exploring the recyclability of fluorinating agents and catalysts used in its synthesis can contribute to more sustainable chemical manufacturing. acs.org The development of environmentally benign methods for the production and use of this and other fluorinated building blocks is a key area for future research. nottingham.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Difluoromethyl)naphthalene-8-methanol, and what characterization techniques are essential for confirming its structure?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution or Friedel-Crafts alkylation to introduce the difluoromethyl group. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., NMR for fluorine environments) .

- Mass Spectrometry (MS) : For molecular weight validation and detection of isotopic patterns due to fluorine atoms .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or regioselectivity, especially when crystallizable derivatives are synthesized .

Q. How do the physicochemical properties of this compound differ from non-fluorinated analogs?

- Methodological Answer : The difluoromethyl group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability compared to non-fluorinated analogs. Key differences include:

- Hydrogen Bonding : Fluorine’s electronegativity increases hydrogen-bond acceptor strength, affecting solubility in polar solvents (e.g., ~5 mg/mL in DMSO) .

- Thermal Stability : Higher melting points (176–179°C) due to stronger intermolecular interactions .

- Reactivity : Fluorine’s electron-withdrawing effect activates adjacent positions for electrophilic substitution, requiring controlled reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between NMR and mass spectrometry data?

- Methodological Answer : Discrepancies may arise from residual solvents (NMR) or ion suppression (MS). Mitigation strategies include:

- Supplementary Techniques : Use HPLC with UV/fluorescence detection to quantify impurities below 0.1% .

- Elemental Analysis : Validate empirical formulas when MS data are ambiguous due to fluorine’s isotopic complexity .

- Dynamic Light Scattering (DLS) : Detect aggregates or particulates that may skew NMR interpretations .

Q. What strategies are recommended for studying the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, leveraging fluorine’s stereoelectronic effects on ligand conformation .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) to assess affinity for enzymes or receptors .

- Mutagenesis Studies : Replace key residues in target proteins (e.g., tyrosine or serine) to identify fluorine-specific interactions .

Q. What are the key challenges in achieving regioselective difluoromethylation during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Catalyst Design : Use palladium or copper catalysts with chelating ligands (e.g., phenanthroline) to direct substitution to the naphthalene 8-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective fluoromethylation .

- By-product Mitigation : Optimize stoichiometry of fluorinating agents (e.g., DAST) to minimize over-fluorination .

Q. How can toxicological studies for this compound be designed using existing frameworks for naphthalene derivatives?

- Inclusion Criteria : Focus on inhalation/oral exposure routes and endpoints like hepatic/renal toxicity (Table B-1) .

- Risk of Bias Assessment : Use SYRCLE’s RoB tool for animal studies to evaluate confounding factors (e.g., dosing consistency) .

- Biomarker Identification : Monitor urinary metabolites (e.g., 1-naphthol) as surrogates for bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.